N-(4-methoxyphenyl)imidazolidin-2-imine
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Overview
Description
“N-(4-methoxyphenyl)imidazolidin-2-imine” is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.23 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a imidazolidin-2-imine ring attached to a 4-methoxyphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, imines are known to undergo a variety of reactions. For instance, they can be reduced to amines, hydrolyzed to aldehydes or ketones, and can participate in condensation reactions .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Stereoselectivity in Bioactive Oligopeptides Synthesis
Imidazolidin-4-ones, like N-(4-methoxyphenyl)imidazolidin-2-imine, are used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid from hydrolysis. A study demonstrated stereoselectivity in imidazolidin-4-one formation involving primaquine alpha-aminoamides and substituted benzaldehydes, highlighting the role of intramolecular hydrogen bonds in this process (Ferraz et al., 2007).
Antibacterial and Antifungal Activities
New imidazolidine derivatives have shown significant antibacterial and antifungal activities. Derivatives like 5-imino-4-thioxo-2-imidazolidinone showed notable antimicrobial activity, emphasizing the therapeutic potential of these compounds (Ammar et al., 2016).
Corrosion Inhibition
Imidazole derivatives, including 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole, serve as corrosion inhibitors for metals in corrosive environments. Studies show high inhibition efficiency and strong adsorption, following the Langmuir adsorption isotherm (Singh et al., 2017).
DNA Binding and Anti-Cancer Potential
Imidazolidine derivatives exhibit DNA binding affinity, making them candidates for anti-cancer drugs. UV-Vis spectroscopy and cyclic voltammetry studies on imidazolidines show significant binding strength with DNA, comparable to clinically used anticancer drugs (Shah et al., 2013).
Anti-Inflammatory Agents
Imidazolidine derivatives have been explored as anti-inflammatory agents. Compounds with the imidazolidine heterocyclic ring showed promising anti-inflammatory and analgesic actions in animal models, indicating potential for therapeutic applications (Husain et al., 2015).
Pharmacokinetics and Solubility Optimization
Imidazole rings in compounds like 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole improve pharmacokinetic characteristics, optimizing solubility and bioavailability for medicinal applications (Ramanathan, 2017).
Hypoglycemic Activity
Imidazopyridine thiazolidine-2,4-diones, analogues of imidazolidin-2,4-dione derivatives, have been studied for hypoglycemic activity, showing potential for diabetes treatment (Oguchi et al., 2000).
Carbonic Anhydrase Inhibition
Arenesulfonyl-2-imidazolidinones demonstrate inhibitory effects on carbonic anhydrase enzymes, indicating potential for therapeutic applications in conditions like glaucoma and edema (Abdel-Aziz et al., 2015).
Future Directions
While specific future directions for “N-(4-methoxyphenyl)imidazolidin-2-imine” are not available, research into imines and their derivatives continues to be a vibrant field. They are being studied for their potential applications in various areas, including the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHVGWHOPGTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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